molecular formula C23H36N4O5S3 B15143233 Biotin-PEG3-pyridinrthiol

Biotin-PEG3-pyridinrthiol

Cat. No.: B15143233
M. Wt: 544.8 g/mol
InChI Key: QMYAWSMQFKWZGY-IPJJNNNSSA-N
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Description

Biotin-PEG3-pyridinrthiol is a compound that combines biotin, a vitamin known for its role in cellular metabolism, with a polyethylene glycol (PEG) linker and a pyridinethiol group. This compound is primarily used in biotinylation, a process that attaches biotin to proteins and other molecules, facilitating their detection and purification. The PEG linker enhances the solubility and flexibility of the compound, while the pyridinethiol group provides a reactive site for further chemical modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-pyridinrthiol typically involves the following steps:

    Activation of Biotin: Biotin is first activated using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG.

    Introduction of Pyridinethiol: Finally, the PEGylated biotin is reacted with a pyridinethiol derivative to introduce the pyridinethiol group, resulting in this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of biotin, PEG derivatives, and pyridinethiol derivatives are synthesized and purified.

    Automated Coupling: Automated systems are used to couple biotin with PEG and subsequently with pyridinethiol under controlled conditions.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and consistency

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG3-pyridinrthiol undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The thiol group in pyridinethiol can be oxidized to form disulfides or reduced back to thiols.

    Conjugation Reactions: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin, facilitating biotinylation

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or iodine are used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed

Major Products:

    Disulfides: Formed from the oxidation of thiols.

    Biotinylated Molecules: Resulting from the conjugation of biotin with target proteins or other molecules

Scientific Research Applications

Biotin-PEG3-pyridinrthiol has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of bioconjugates and in click chemistry reactions.

    Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.

    Medicine: Employed in the development of diagnostic assays and targeted drug delivery systems.

    Industry: Used in the production of biotinylated reagents and in the purification of biotin-binding proteins .

Mechanism of Action

The mechanism of action of Biotin-PEG3-pyridinrthiol involves:

    Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex.

    PEG Linker: The PEG linker provides flexibility and solubility, reducing steric hindrance and enhancing the interaction between biotin and its target.

    Pyridinethiol Group: The thiol group can form covalent bonds with other molecules, allowing for further chemical modifications

Comparison with Similar Compounds

    Biotin-PEG2-pyridinrthiol: Similar structure but with a shorter PEG linker.

    Psoralen-PEG3-biotin: Contains a psoralen group instead of pyridinethiol, used for crosslinking nucleic acids.

    Aminomethyltrioxsalen-PEG3-biotin: Another nucleic acid crosslinker with a different reactive group .

Uniqueness: Biotin-PEG3-pyridinrthiol is unique due to its combination of biotin, PEG linker, and pyridinethiol group, providing a versatile tool for biotinylation and chemical modifications. The PEG linker enhances solubility and reduces steric hindrance, while the pyridinethiol group offers additional reactivity .

Properties

Molecular Formula

C23H36N4O5S3

Molecular Weight

544.8 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C23H36N4O5S3/c28-20(6-2-1-5-19-22-18(17-33-19)26-23(29)27-22)24-9-10-30-11-12-31-13-14-32-15-16-34-35-21-7-3-4-8-25-21/h3-4,7-8,18-19,22H,1-2,5-6,9-17H2,(H,24,28)(H2,26,27,29)/t18-,19-,22-/m0/s1

InChI Key

QMYAWSMQFKWZGY-IPJJNNNSSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCSSC3=CC=CC=N3)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCSSC3=CC=CC=N3)NC(=O)N2

Origin of Product

United States

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